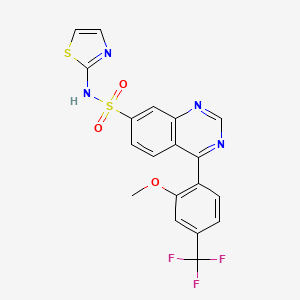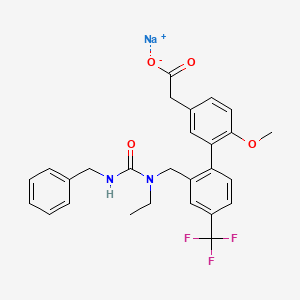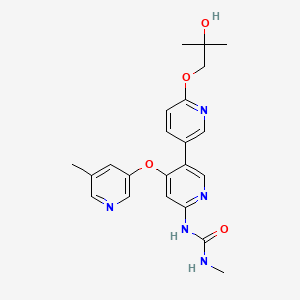
Aminooxy-PEG3-Säure
Übersicht
Beschreibung
Aminooxy-PEG3-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of an aminooxy group and a terminal carboxylic acid. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the selective degradation of target proteins within cells.
Industry: Used in the development of advanced materials and bioconjugation techniques .
Wirkmechanismus
Target of Action
Aminooxy-PEG3-acid, also known as Aminooxy-PEG3-acid HCl salt, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Aminooxy-PEG3-acid are the proteins that it is designed to degrade through the ubiquitin-proteasome system .
Mode of Action
Aminooxy-PEG3-acid interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This is achieved through the two different ligands connected by the Aminooxy-PEG3-acid linker . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein close to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Aminooxy-PEG3-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, Aminooxy-PEG3-acid can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
Polyethylene glycol (PEG) compounds are known to be non-toxic, non-immunogenic, and hydrophilic . These properties can enhance the solubility and bioavailability of the compounds to which they are attached .
Result of Action
The molecular and cellular effects of Aminooxy-PEG3-acid’s action depend on the specific target protein. By causing the degradation of the target protein, Aminooxy-PEG3-acid can influence the cellular processes in which the target protein is involved . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms .
Action Environment
The action, efficacy, and stability of Aminooxy-PEG3-acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the formation of the oxime bond between Aminooxy-PEG3-acid and the aldehyde group . Additionally, the presence of other molecules could potentially interfere with the binding of the ligands to their respective targets . .
Biochemische Analyse
Biochemical Properties
Aminooxy-PEG3-acid plays a crucial role in biochemical reactions, primarily through its ability to form oxime bonds with aldehyde and ketone groups. This reaction is highly specific and efficient, making Aminooxy-PEG3-acid an ideal reagent for labeling and modifying biomolecules. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to modify proteins by attaching PEG chains, which can enhance their solubility and stability .
Cellular Effects
Aminooxy-PEG3-acid influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. By attaching PEG chains to proteins, Aminooxy-PEG3-acid can alter their localization, stability, and interactions with other cellular components. This can lead to changes in cell function, such as altered signaling pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG3-acid involves the formation of oxime bonds with aldehyde and ketone groups on biomolecules. This reaction is facilitated by the aminooxy group, which reacts with the carbonyl group to form a stable oxime linkage. This modification can alter the activity and function of the target biomolecule, potentially leading to changes in enzyme activity, protein-protein interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminooxy-PEG3-acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that Aminooxy-PEG3-acid can have lasting effects on cellular function, particularly when used to modify proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of Aminooxy-PEG3-acid in animal models can vary depending on the dosage used. At lower doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, Aminooxy-PEG3-acid may exhibit toxic or adverse effects, such as altered cellular function and metabolic disturbances. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
Aminooxy-PEG3-acid is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels. For example, the modification of proteins with Aminooxy-PEG3-acid can alter their degradation rates and interactions with other metabolic enzymes .
Transport and Distribution
Within cells and tissues, Aminooxy-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The PEG chains attached to the compound can enhance its solubility and facilitate its movement within the cellular environment. This can lead to changes in the localization and accumulation of the modified biomolecules, potentially affecting their activity and function .
Subcellular Localization
The subcellular localization of Aminooxy-PEG3-acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules. For example, the modification of proteins with Aminooxy-PEG3-acid can alter their localization to the nucleoplasm, cytoplasm, or other cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminooxy-PEG3-acid can be synthesized through a series of chemical reactions involving the coupling of aminooxy groups with PEG chains. The typical synthetic route involves the reaction of aminooxy compounds with PEG derivatives under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of Aminooxy-PEG3-acid involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Aminooxy-PEG3-acid undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form hydroxylamine linkages.
Substitution: The aminooxy group can react with aldehydes and ketones to form oxime bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with aldehydes and ketones typically occur under mild acidic conditions.
Major Products Formed
Oxime Bonds: Formed through the reaction of the aminooxy group with aldehydes and ketones.
Hydroxylamine Linkages: Formed through reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminooxy-PEG3-azide: Another PEG-based linker used in PROTAC synthesis.
Aminooxy-PEG4-acid: Similar structure with an additional PEG unit.
Aminooxy-PEG-alcohol: Contains an aminooxy group and a terminal alcohol
Uniqueness
Aminooxy-PEG3-acid is unique due to its specific combination of an aminooxy group and a terminal carboxylic acid, which provides versatility in bioconjugation and the formation of stable oxime bonds. Its hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various applications in chemistry, biology, and medicine .
Eigenschaften
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJNGXHQUUUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


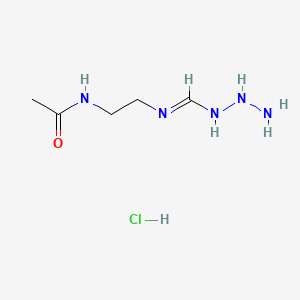


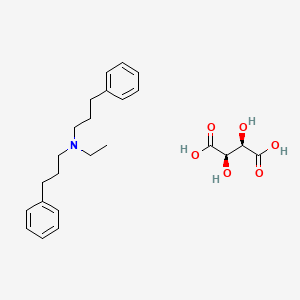
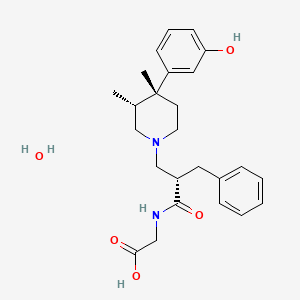
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
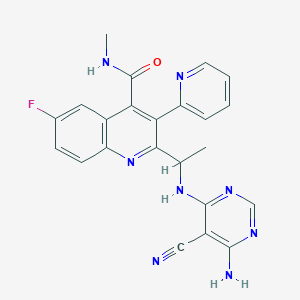


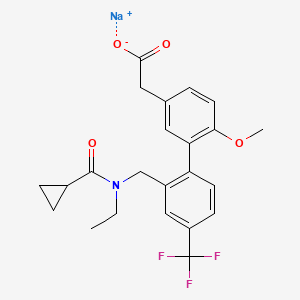
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
